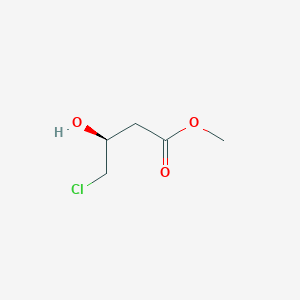

(S)-methyl-4-chloro-3-hydroxybutyrate

Description

Molecular Identity and Stereochemical Configuration

This compound is definitively identified by its Chemical Abstracts Service registry number 86728-93-0 and possesses the molecular formula C5H9ClO3. The compound exhibits a molecular weight of 152.58 daltons, establishing its position as a relatively low molecular weight organic molecule suitable for various synthetic applications. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl (3S)-4-chloro-3-hydroxybutanoate, which clearly indicates the stereochemical configuration at the tertiary carbon center.

The stereochemical configuration of this molecule is characterized by the presence of a single chiral center at the carbon-3 position, which adopts the S-configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemical arrangement is critical for the compound's biological activity and synthetic utility, particularly in applications requiring enantioselective synthesis. The stereochemical descriptor (3S) specifically indicates that when the molecule is oriented according to standard conventions, the hydroxyl group at position 3 adopts the sinister or left-handed configuration around the chiral carbon atom.

The molecular structure consists of a four-carbon backbone bearing a methyl ester functional group at the terminal position, a hydroxyl group at the 3-position, and a chloromethyl substituent at the 4-position. This specific arrangement of functional groups creates unique reactivity patterns that distinguish this compound from other hydroxybutyrate derivatives. The presence of both electron-withdrawing chlorine and electron-donating hydroxyl groups creates an interesting electronic environment that influences the compound's chemical behavior.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides essential structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation, offering detailed insights into the molecular connectivity and stereochemical arrangement. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts and coupling patterns that confirm the proposed molecular structure and stereochemical configuration.

The InChI (International Chemical Identifier) string for this compound is documented as InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3/t4-/m0/s1, which provides a standardized representation of the molecular connectivity and stereochemistry. This identifier specifically includes the stereochemical descriptor /t4-/m0/s1, confirming the S-configuration at the chiral center. The Simplified Molecular-Input Line-Entry System representation is given as COC(=O)CC@@HO, where the @@ notation explicitly indicates the stereochemical configuration of the chiral carbon.

Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns characteristic of chlorinated hydroxybutyrate esters. The molecular ion peak appears at mass-to-charge ratio 152, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include loss of the methoxy group (mass 31) and the chloromethyl fragment, providing diagnostic information for structural confirmation.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The hydroxyl group typically exhibits a broad absorption band in the region of 3200-3600 wavenumbers, while the ester carbonyl group shows a strong absorption around 1740 wavenumbers. The carbon-chlorine bond contributes to characteristic absorptions in the fingerprint region of the spectrum.

| Spectroscopic Method | Key Features | Reference |

|---|---|---|

| Nuclear Magnetic Resonance | Characteristic chemical shifts and coupling patterns | |

| InChI String | InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3/t4-/m0/s1 | |

| Simplified Molecular-Input Line-Entry System | COC(=O)CC@@HO | |

| Mass Spectrometry | Molecular ion at m/z 152 |

X-ray Crystallographic Analysis (if available)

The search through available databases and literature sources indicates limited availability of X-ray crystallographic data for this compound. This absence of crystallographic information is not uncommon for liquid organic compounds of relatively low molecular weight, particularly those that exist as oils or have low melting points at ambient conditions. The compound's physical state as a liquid at room temperature, as indicated by its classification as a "colorless to light yellow liquid" in various chemical databases, suggests that obtaining suitable single crystals for X-ray diffraction analysis may present technical challenges.

The lack of crystallographic data represents a gap in the complete structural characterization of this compound. X-ray crystallography would provide definitive confirmation of the three-dimensional molecular geometry, including precise bond lengths, bond angles, and dihedral angles. Such information would be particularly valuable for understanding the spatial arrangement of the hydroxyl and chloromethyl substituents relative to the ester backbone, which could influence the compound's reactivity and intermolecular interactions.

Future crystallographic studies could potentially be achieved through the preparation of suitable crystalline derivatives or by conducting low-temperature crystallization experiments. The formation of co-crystals with appropriate crystallization auxiliaries might also provide opportunities to obtain crystallographic data for this compound. Such studies would significantly enhance the understanding of the solid-state structure and packing arrangements of this important synthetic intermediate.

Computational Modeling of Electronic Structure

Computational chemistry approaches provide valuable insights into the electronic structure and molecular properties of this compound that complement experimental characterization methods. Density functional theory calculations can predict optimal molecular geometries, electronic charge distributions, and energetic properties that are essential for understanding the compound's chemical behavior. These computational methods are particularly valuable for investigating the influence of the stereochemical configuration on the electronic properties of the molecule.

The predicted physical properties derived from computational modeling include estimates of the boiling point at approximately 248.6°C under standard atmospheric pressure conditions, though this value carries an uncertainty of ±20.0°C as indicated by predictive models. The calculated density is estimated at 1.232 g/cm³ with an uncertainty of ±0.06 g/cm³, providing insights into the compound's bulk physical properties. These computational predictions serve as valuable guidelines in the absence of comprehensive experimental physical property data.

Electronic structure calculations reveal the influence of the chlorine substituent and hydroxyl group on the molecular electrostatic potential and charge distribution. The electron-withdrawing nature of the chlorine atom creates regions of positive electrostatic potential, while the hydroxyl oxygen contributes electron density to the molecular framework. The predicted acid dissociation constant (pKa) value of approximately 12.73 ± 0.20 indicates that the compound behaves as a very weak acid under normal aqueous conditions, consistent with the presence of the secondary alcohol functional group.

Conformational analysis through computational methods provides insights into the preferred three-dimensional arrangements of the molecule in solution and gas phases. The rotational barriers around key single bonds, particularly those involving the hydroxyl and chloromethyl substituents, influence the dynamic behavior of the molecule and its interactions with other chemical species. These computational studies contribute to a comprehensive understanding of the structure-activity relationships that govern the compound's chemical and biological properties.

| Computational Property | Predicted Value | Uncertainty | Reference |

|---|---|---|---|

| Boiling Point | 248.6°C | ±20.0°C | |

| Density | 1.232 g/cm³ | ±0.06 g/cm³ | |

| Acid Dissociation Constant (pKa) | 12.73 | ±0.20 |

Structure

2D Structure

Propriétés

IUPAC Name |

methyl (3S)-4-chloro-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRINGSAVOPXTE-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363764 | |

| Record name | Methyl (3S)-4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86728-93-0 | |

| Record name | Methyl (3S)-4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-methyl-4-chloro-3-hydroxybutyrate typically involves the following steps:

Starting Material: The synthesis often begins with (S)-3-hydroxybutyric acid.

Chlorination: The hydroxyl group at the third position is chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to form (S)-3-chloro-3-hydroxybutyric acid.

Esterification: The chlorinated intermediate is then esterified with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes.

Substitution: The chlorine atom in the molecule can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-chloro-3-oxobutyric acid.

Reduction: Formation of (S)-methyl-4-chlorobutan-1-ol.

Substitution: Formation of (S)-methyl-4-hydroxy-3-hydroxybutyrate.

Applications De Recherche Scientifique

(S)-methyl-4-chloro-3-hydroxybutyrate is a chiral building block and key intermediate used in synthesizing various pharmaceutical compounds . This compound is particularly valuable in creating HMG-CoA reductase inhibitors and other complex molecules .

Production and Biocatalysis

- Bioreduction: this compound can be produced through the bioreduction of β-ketoesters using whole cells of Kluyveromyces marxianus . Various microbial cultures have been screened for the enantioselective reduction of this compound, with certain strains of Rhizopus stolonifer, Neurospora crassa, Mucor racemosus, and Pseudomonas putida yielding high reaction yields and enantiomeric excesses .

- Enzyme Production: Reductases that catalyze the enantioselective reduction of ketoesters have been purified from cell extracts of Pichia methanolica, cloned, and expressed in Escherichia coli. Recombinant cultures are then used for the enantioselective reduction of keto-methyl esters to produce (S)-hydroxy methyl esters with high reaction yields and enantiomeric excess .

Applications in Pharmaceutical Synthesis

- (S)-4-chloro-3-hydroxybutanoic acid methyl ester: Key chiral intermediate in the total chemical synthesis of HMG CoA reductase inhibitors .

- Statins: (S)-4-bromo-3-hydroxybutyrate, a related compound, is used as an intermediate for statin compounds .

- Terpenoids: Plant-derived terpenoids like Artesunate, Asiatic acid, Catalpol, Celastrol and Geniposide, influence the PI3K/Akt signaling pathway, offering neuroprotective and anti-inflammatory effects .

- Chiral Alcohols and Amino Acids: Used as a building block in the synthesis .

Mécanisme D'action

The mechanism of action of (S)-methyl-4-chloro-3-hydroxybutyrate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes involved in metabolic processes, potentially inhibiting or modifying their activity.

Pathways Involved: It may participate in pathways related to fatty acid metabolism and energy production, influencing cellular functions and biochemical reactions.

Comparaison Avec Des Composés Similaires

Ethyl (S)-4-Chloro-3-hydroxybutyrate

The ethyl ester analog, Ethyl (S)-4-chloro-3-hydroxybutyrate (CAS 86728-85-0), shares the same hydroxy and chloro substituents but differs in the ester group (ethyl vs. methyl). Key distinctions include:

Structural and Functional Implications :

- Ester Group Impact : The methyl ester reduces molecular weight and may enhance solubility in polar solvents compared to the bulkier ethyl ester. This difference could influence reaction kinetics in ester hydrolysis or transesterification processes.

- Stereochemical Identity: Both compounds share the (S)-configuration at C3, ensuring similar enantioselective behavior in chiral synthesis. However, minor variations in steric hindrance from the ester group might affect substrate binding in enzymatic reactions .

Other Chiral Hydroxybutyrate Derivatives

Evidence highlights additional analogs, such as Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate and Ethyl (S)-(−)-4-chloro-3-hydroxybutanoate, which differ in stereochemistry (R vs. S) or nomenclature conventions . These variants underscore the importance of absolute configuration in biological activity. For example:

Broader Class of Organic Building Blocks

Compounds such as Ethyl 2-amino-3-cyclobutylpropanoate (Ref: 54-OR930722) are structurally distinct but share applications as chiral synthons . Key comparative insights:

- Functional Group Diversity: The presence of an amino group in Ethyl 2-amino-3-cyclobutylpropanoate enables peptide coupling reactions, unlike the hydroxy/chloro focus of this compound.

- Market Pricing : this compound is priced higher per gram (€73.00 vs. €182.00 for 5g of unspecified analogs), reflecting demand for its specific stereochemical profile .

Activité Biologique

(S)-Methyl-4-chloro-3-hydroxybutyrate is a chiral compound with significant implications in biochemical research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

Overview of this compound

This compound is known for its unique chiral configuration, which can lead to distinct biological interactions compared to its enantiomers and racemic mixtures. Its applications span across chemistry, biology, and medicine, making it a compound of interest in various research fields.

Target Enzymes

This compound primarily interacts with carbonyl reductase enzymes, influencing metabolic pathways critical for the synthesis of various organic compounds. This interaction can lead to the production of biologically active metabolites such as ethyl (S)-2-hydroxy-4-phenylbutyrate.

Biochemical Pathways

The compound participates in several metabolic pathways, including:

- Fatty Acid Metabolism : It may influence energy production and cellular functions through its effects on fatty acid synthesis.

- Enzyme Interactions : It has been shown to interact with alcohol dehydrogenase from Bartonella apis, impacting cellular metabolism and signaling pathways.

Cellular Effects

Research indicates that this compound affects cell function by modifying enzyme activity, which can alter gene expression and metabolic flux. The compound's activity has been studied in various cell types, demonstrating its potential to influence cellular signaling and metabolism.

Case Studies

- Cholesterol-Lowering Agents : In studies exploring cholesterol-lowering drugs, this compound has been identified as an intermediate in the synthesis of atorvastatin, a widely used medication for managing cholesterol levels .

- Enzymatic Reactions : A study demonstrated that recombinant E. coli expressing carbonyl reductase could efficiently convert ethyl 4-chloroacetoacetate into this compound with high yields, showcasing its utility in asymmetric synthesis .

Research Applications

This compound serves multiple roles in scientific research:

- Chemistry : It is utilized as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

- Biology : The compound is studied for its role in metabolic pathways and enzyme interactions, providing insights into biochemical processes.

- Medicine : Ongoing research investigates its potential as a precursor for drug development, particularly in synthesizing chiral drugs .

Comparison with Similar Compounds

| Compound | Characteristics | Applications |

|---|---|---|

| (R)-Methyl-4-chloro-3-hydroxybutyrate | Enantiomer with different biological activity | Similar synthetic applications |

| Methyl-4-chloro-3-hydroxybutyrate | Racemic mixture containing both enantiomers | Broader applications in organic synthesis |

| 4-Chloro-3-hydroxybutyric acid | Non-esterified form | Used in various chemical reactions |

Q & A

Q. What are the key considerations for synthesizing (S)-methyl-4-chloro-3-hydroxybutyrate with high enantiomeric purity?

Enantioselective synthesis often employs enzymatic reduction or asymmetric catalysis. For example, ethyl γ-chloroacetoacetate can be reduced enantioselectively using alcohol dehydrogenases or ketoreductases to yield the (S)-configured product . Chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) should be used to verify enantiomeric excess (ee). Reaction conditions (pH, temperature, co-solvents) must be optimized to minimize racemization during workup .

Q. How can the stability of this compound be assessed under varying storage conditions?

Stability studies should monitor degradation via:

- Chromatographic methods : HPLC or GC-MS to detect hydrolysis products (e.g., 4-chloro-3-hydroxybutyric acid).

- Thermogravimetric analysis (TGA) : To evaluate thermal decomposition thresholds.

- Moisture sensitivity : Store under inert atmosphere (argon) at –20°C, as chloroesters are prone to hydrolysis in humid environments .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.6–3.7 ppm for CH₃O) and the chiral hydroxyl proton (δ ~2.5–3.0 ppm, broad). The chlorine atom deshields adjacent carbons, observable in ¹³C NMR .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and hydroxyl (O–H stretch at ~3400 cm⁻¹) groups .

Advanced Research Questions

Q. How do catalytic systems influence the enantioselectivity of this compound synthesis?

- Biocatalysts : Ketoreductases (e.g., KRED-101) with NADPH cofactors achieve >98% ee but require cofactor regeneration systems .

- Metal-ligand complexes : Ru-BINAP catalysts may offer comparable selectivity but risk heavy-metal contamination. Kinetic studies (e.g., Eyring plots) can compare activation energies for competing pathways .

- Contradiction resolution : Discrepancies in reported ee values often arise from reaction scale or purification methods. Cross-validate results using polarimetry and circular dichroism (CD) .

Q. What computational methods are suitable for modeling the stereochemical outcomes of this compound reactions?

- Density Functional Theory (DFT) : Calculate transition-state energies to predict enantiomer ratios. Basis sets (e.g., B3LYP/6-31G*) model steric effects of the chloro and hydroxyl groups .

- Molecular Dynamics (MD) : Simulate enzyme-substrate interactions in biocatalytic routes to optimize binding pocket mutations .

Q. How can the compound’s role as a chiral building block be exploited in complex molecule synthesis?

- Pharmaceutical intermediates : Use in statin side-chain synthesis via cross-coupling (e.g., Suzuki-Miyaura) or oxidation to γ-lactones .

- Stereochemical amplification : Investigate its use in dynamic kinetic resolution (DKR) for prostaglandin analogs. Monitor diastereomeric ratios using LC-MS .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Quality control : Implement in-line PAT (Process Analytical Technology) tools, such as Raman spectroscopy, to track ee and yield in real time .

- Statistical DOE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., enzyme loading, solvent polarity) affecting reproducibility .

Q. What strategies mitigate contradictions in reported physicochemical properties (e.g., melting point, solubility)?

- Standardized protocols : Adopt USP-NF guidelines for melting point determination (e.g., capillary method) .

- Solubility studies : Use shake-flask methods with HPLC quantification in water, ethanol, and DMSO to resolve literature discrepancies .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.